N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

Food safety residue testing Environmental toxicology Pesticide metabolite risk assessment

Laboratories performing metalaxyl residue analysis under Reg. (EU) 2017/1164 face a critical calibration gap: substituting CGA 108906 with metalaxyl acid (CGA 62826) introduces unresolved genotoxicity liability and is not equivalent under EU residue definitions. CGA 108906 is the benzoic acid oxidation metabolite with directly applicable toxicological reference values (ADI 0.08 mg/kg bw/day, ARfD 0.5 mg/kg bw). • Enforceable MRL quantification: 0.7 mg/kg (fresh/frozen fruits), 0.01 mg/kg (tree nuts) • Supplied as ISO/IEC 17025 & ISO 17034 certified CRM with qNMR-certified content • Non-overlapping melting point (161-169°C) enables rapid identity verification vs. CGA 62826

Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
CAS No. 104390-56-9
Cat. No. B592745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine
CAS104390-56-9
Synonyms2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid;  (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)O)C(=O)COC
InChIInChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20)
InChIKeyWFTHOCDLKYPFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metalaxyl Metabolite CGA 108906 Reference Standard


N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine (CAS 104390-56-9) is the benzoic acid oxidation metabolite of the systemic acylalanine fungicide metalaxyl, commonly designated as Metalaxyl Metabolite CGA 108906 . It is supplied as a mixture of diastereomers with molecular formula C₁₄H₁₇NO₆ and molecular weight 295.29 g/mol. The compound is formally named (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methylbenzoic acid and is classified as an N-acyl-α-amino acid derivative bearing a 2-carboxy-6-methylphenyl substituent. It is produced as a certified reference material (CRM) under ISO/IEC 17025 and ISO 17034, with certified content established by quantitative NMR and traceability to primary material from NIST or NMIJ .

Why CGA 108906 Cannot Be Substituted


Metalaxyl degrades into multiple structurally distinct metabolites, including the carboxylic acid derivative CGA 62826 (metalaxyl acid, CAS 87764-37-2) and the benzoic acid derivative CGA 108906 (CAS 104390-56-9). These compounds differ not only in molecular weight (265.30 vs. 295.29 g/mol) and chromatographic retention but, critically, in their toxicological status. The EU assessment has established that the toxicological reference values (ADI 0.08 mg/kg bw/day, ARfD 0.5 mg/kg bw) of metalaxyl apply to CGA 108906, while CGA 62826 gave positive results in an in vitro clastogenicity test and requires additional toxicological data before its risk assessment can be concluded [1]. Consequently, substitution of CGA 108906 with CGA 62826 in a calibration workflow introduces unresolved genotoxicity liability and is not equivalent under EU residue monitoring frameworks [2]. Furthermore, Reg. (EU) 2017/1164 sets specific maximum residue limits (MRLs) for metalaxyl residues that encompass CGA 108906 within the enforceable residue definition, making its accurate quantification mandatory for regulatory compliance in food and environmental testing laboratories .

CGA 108906 vs. Metalaxyl Metabolite Analogs


Toxicological Reference Values vs. CGA 62826

The EU assessment of metalaxyl metabolites has established that the toxicological reference values (ADI of 0.08 mg/kg bw per day and ARfD of 0.5 mg/kg bw) derived for metalaxyl and metalaxyl-M are directly applicable to CGA 108906 (M12) and its R-enantiomer SYN546520 [1]. In contrast, the major alternative metabolite CGA 62826 (metalaxyl acid, M1) gave positive results in an in vitro clastogenicity test, and the EU assessment explicitly states that 'Additional toxicological information would be needed on metabolites M-1 (synonym CGA 62826) (racemate) and NOA 409045 (R-enantiomer of CGA 62826) that gave positive results in an in vitro clastogenicity test to conclude on their risk assessment for consumers' [1]. This places CGA 62826 in a category of unresolved genotoxicity concern, while CGA 108906 has a completed and accepted toxicological profile under the EU regulatory framework.

Food safety residue testing Environmental toxicology Pesticide metabolite risk assessment

Reference Standard Purity Comparison

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is commercially available as a high-purity reference standard with HPLC purity exceeding 99.0% from WITEGA Laboratorien (Product PS045) . By comparison, the closest structural analog metalaxyl acid (CGA 62826) is offered by Honeywell Fluka (Product R1070) with a minimum HPLC purity specification of 98% . The ≥1 percentage-point purity differential, while appearing modest, has practical consequences for trace-level calibration: at the EU default MRL of 0.01 mg/kg for tree nuts, a 1% impurity in a 10 μg/mL calibration standard contributes an uncertainty of 0.1 μg/mL, which can approach the method limit of quantification (LOQ) in LC-MS/MS residue methods.

Analytical method validation Chromatographic calibration Reference material procurement

Melting Point Identity Confirmation

The melting range of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is 161–169°C as reported for the Honeywell Fluka R1041 analytical standard . The structurally related metalaxyl acid (CGA 62826) exhibits a substantially lower melting range of 142–146°C under identical determination conditions . The quantifiable difference is 19–23°C across the lower bound and 23°C across the upper bound, providing a wide thermal window that enables unambiguous identity verification by melting point apparatus without need for spectroscopic instrumentation.

Reference standard characterization Pharmacopoeia identity testing Laboratory quality control

EU MRL Residue Definition Coverage

Under Commission Directive 2010/28/EU, Member States must pay particular attention to groundwater contamination by the metalaxyl degradation products CGA 62826 and CGA 108906 [1]. Beyond this groundwater monitoring requirement, Reg. (EU) 2017/1164 establishes maximum residue limits (MRLs) of 0.7 mg/kg for fresh/frozen fruits and 0.01 mg/kg for tree nuts, with the enforceable residue definition covering metalaxyl including its mixtures of constituent isomers including metalaxyl-M (sum of isomers) . The EU assessment further specifies that the toxicological reference values of metalaxyl are directly applicable to metabolite M12 (synonym CGA 108906, racemate) and SYN546520 (R-enantiomer of CGA 108906) [2]. This dual regulatory anchoring — explicit groundwater concern designation plus inclusion in the MRL-enforceable residue definition with established toxicological reference values — is a regulatory status not uniformly shared by all metalaxyl metabolites.

Pesticide residue monitoring EU food safety regulation Accredited laboratory compliance

CGA 108906 Application Scenarios


EU Pesticide Residue Compliance Testing

Accredited food testing laboratories performing metalaxyl residue analysis under Reg. (EU) 2017/1164 must quantify residues against the enforceable MRLs of 0.7 mg/kg (fresh/frozen fruits) and 0.01 mg/kg (tree nuts). CGA 108906 is the metabolite calibrant of choice for LC-MS/MS and GC-MS methods because its toxicological reference values (ADI 0.08 mg/kg bw/day, ARfD 0.5 mg/kg bw) are directly applicable under the EU residue definition, and it is explicitly recognized in the EFSA evaluation as metabolite M12 . Using CGA 108906 as the calibration standard for the benzoic acid metabolite fraction ensures that residue data are directly interpretable within the existing food safety risk assessment, which is not the case for CGA 62826 due to its unresolved in vitro clastogenicity finding .

Groundwater Monitoring Under EU Directive

EU Member States are required to monitor groundwater for contamination by metalaxyl degradation products CGA 62826 and CGA 108906, particularly in regions with vulnerable soil and/or climatic conditions . The TraceCERT® CRM of CGA 108906 (Sigma-Aldrich CRM67607) is produced under ISO/IEC 17025 and ISO 17034, with certified content by quantitative NMR and traceability to NIST or NMIJ primary material . This certification level supports the production of legally defensible data for groundwater monitoring programs and multi-residue methods targeting up to 150 pesticide metabolites in ground and surface water by DI-LC-ESI-MS/MS . The >99.0% HPLC purity available from WITEGA (PS045) exceeds the minimum purity specifications of alternative metalaxyl metabolite reference standards, reducing calibration uncertainty in sub-μg/L groundwater quantification .

Multi-Metabolite Method Development and Validation

When developing and validating multi-residue analytical methods for metalaxyl and its degradation products, incorporating CGA 108906 as a distinct calibration point is essential because its molecular weight (295.29 g/mol) and chromatographic retention differ substantially from metalaxyl acid CGA 62826 (265.30 g/mol) . The non-overlapping melting point (161–169°C for CGA 108906 vs. 142–146°C for CGA 62826) provides a rapid identity verification step during reference standard receipt and inventory management, reducing the risk of standard mix-up in laboratories that stock multiple metalaxyl metabolites . This is particularly important for laboratories pursuing ISO/IEC 17025 accreditation, where reference standard identity confirmation is a mandatory technical requirement.

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